molecular formula C22H17BrN2O B11575495 2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole

2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B11575495
M. Wt: 405.3 g/mol
InChI Key: SXCHRKFRXHEZGS-UHFFFAOYSA-N
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Description

2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, along with two phenyl groups attached to the imidazole ring

Preparation Methods

The synthesis of 2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures.

Chemical Reactions Analysis

2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromo and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17BrN2O

Molecular Weight

405.3 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C22H17BrN2O/c1-26-19-13-12-17(14-18(19)23)22-24-20(15-8-4-2-5-9-15)21(25-22)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,25)

InChI Key

SXCHRKFRXHEZGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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